
Zirconium(IV) dimethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium(IV) dimethacrylate is an organometallic compound that features zirconium in its +4 oxidation state coordinated with dimethacrylate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium(IV) dimethacrylate can be synthesized through the reaction of zirconium alkoxides with methacrylic acid. One common method involves the use of zirconium(IV) isopropoxide as a precursor. The reaction typically occurs in an anhydrous solvent such as benzene or toluene, under reflux conditions. The process involves the gradual addition of methacrylic acid to the zirconium alkoxide solution, followed by stirring and heating to promote the formation of the desired this compound complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain high-purity this compound suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Zirconium(IV) dimethacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate groups can participate in free radical polymerization, leading to the formation of crosslinked polymer networks.
Coordination Reactions: The zirconium center can coordinate with other ligands, forming complexes with different properties.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Coordination Reactions: Various ligands, including phosphines and amines, can be used to form coordination complexes.
Hydrolysis: Water or aqueous solutions can induce hydrolysis under ambient conditions.
Major Products
Polymerization: Crosslinked polymer networks with enhanced mechanical properties.
Coordination Reactions: Zirconium-ligand complexes with potential catalytic or material applications.
Hydrolysis: Zirconium oxide and methacrylic acid.
Scientific Research Applications
Chemistry
Zirconium(IV) dimethacrylate is used as a precursor for the synthesis of zirconium-based metal-organic frameworks (MOFs) and other coordination polymers. These materials have applications in gas storage, separation, and catalysis .
Biology and Medicine
In the biomedical field, this compound is explored for its potential in drug delivery systems and as a component in dental materials due to its biocompatibility and mechanical strength .
Industry
The compound is used in the production of high-performance coatings, adhesives, and composites. Its ability to form crosslinked polymer networks makes it valuable in the development of materials with enhanced durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of zirconium(IV) dimethacrylate in various applications involves its ability to form stable coordination complexes and polymer networks. In catalysis, the zirconium center can activate substrates through coordination, facilitating various chemical transformations. In polymerization, the methacrylate groups undergo free radical polymerization, leading to the formation of crosslinked networks with improved mechanical properties .
Comparison with Similar Compounds
Similar Compounds
Titanium(IV) dimethacrylate: Similar in structure and reactivity, but with titanium as the central metal.
Zirconium(IV) diacrylate: Similar but with acrylate ligands instead of methacrylate.
Zirconium(IV) isopropoxide: Used as a precursor in the synthesis of zirconium(IV) dimethacrylate.
Uniqueness
This compound is unique due to its combination of zirconium’s high coordination number and the reactivity of methacrylate groups. This allows for the formation of complex polymer networks and coordination compounds with diverse applications in materials science and biomedical engineering .
Properties
CAS No. |
97171-79-4 |
|---|---|
Molecular Formula |
C8H12O4Zr |
Molecular Weight |
263.40 g/mol |
IUPAC Name |
2-methylprop-2-enoic acid;zirconium |
InChI |
InChI=1S/2C4H6O2.Zr/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6); |
InChI Key |
RFAUGNILVFBGGF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Zr+4] |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



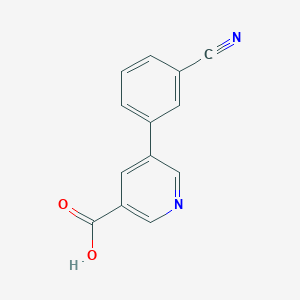
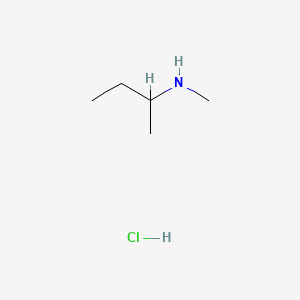
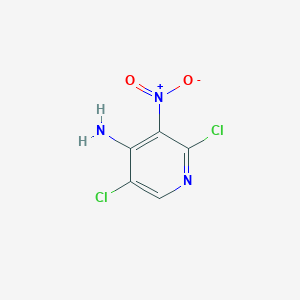
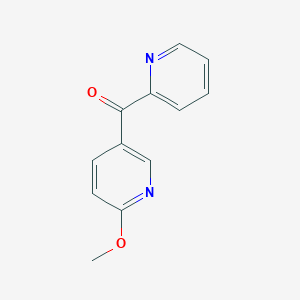

![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)
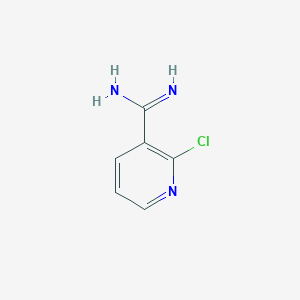
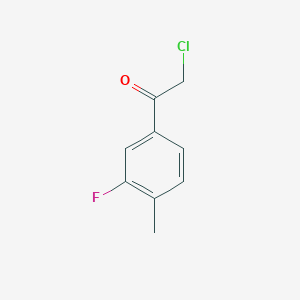
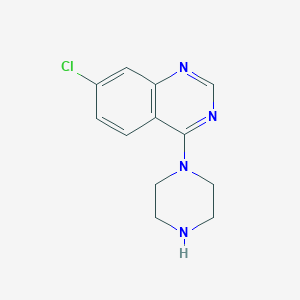
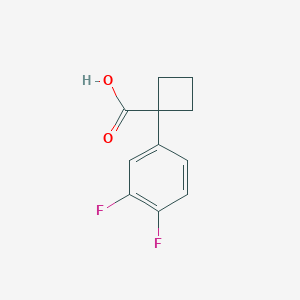

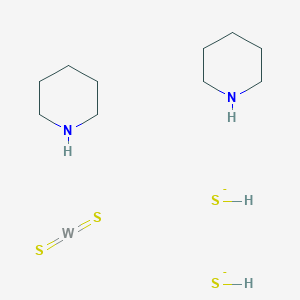
![[2-(Phenoxymethyl)phenyl]methanol](/img/structure/B1612911.png)
